molecular formula C18H23N3O2S B2829511 Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate CAS No. 1325304-94-6

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate

Cat. No. B2829511
CAS RN: 1325304-94-6
M. Wt: 345.46
InChI Key: RVRJSWYSTWIYDR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate has been shown to produce various biochemical and physiological effects. It has been shown to increase the level of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It has also been shown to decrease the level of acetylcholine in the brain, which is involved in memory and learning.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate in lab experiments is its potential therapeutic properties. It has been shown to possess various biological activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate in lab experiments is its potential toxicity. It has been shown to produce toxic effects in some animal studies, which may limit its use in humans.

Future Directions

There are several future directions for the study of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate. One direction is the development of new drugs based on its structure and biological activities. Another direction is the study of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate involves a multistep process. The first step involves the reaction of 4-phenyl-1,2-thiazole-5-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with piperazine in the presence of a catalyst such as trifluoroacetic acid (TFA) to form tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to possess antipsychotic, anxiolytic, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-15(13-19-24-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRJSWYSTWIYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-phenyl-1,2-thiazol-5-yl)piperazine-1-carboxylate

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